(4-Bromo-naphthalen-1-yloxy)-acetic acid Methyl ester
Description
Properties
IUPAC Name |
methyl 2-(4-bromonaphthalen-1-yl)oxyacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrO3/c1-16-13(15)8-17-12-7-6-11(14)9-4-2-3-5-10(9)12/h2-7H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDXLVMALIINXEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=CC=C(C2=CC=CC=C21)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination of Naphthalen-1-ol Derivatives
The foundational step in synthesizing this compound involves introducing a bromine atom at the 4-position of naphthalen-1-ol. Bromination is typically achieved using electrophilic aromatic substitution with bromine (Br₂) in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr₃). Alternative methods employ N-bromosuccinimide (NBS) in dimethylformamide (DMF) under reflux, which offers better regioselectivity for the 4-position.
Reaction Conditions:
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Substrate: Naphthalen-1-ol (1.0 equiv)
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Brominating Agent: Br₂ (1.2 equiv) or NBS (1.1 equiv)
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Catalyst: FeBr₃ (0.1 equiv) or DMF (solvent)
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Temperature: 25–80°C
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Time: 4–12 hours
Post-bromination, the product (4-Bromo-naphthalen-1-ol) is isolated via column chromatography (hexane:ethyl acetate, 9:1) with yields ranging from 65% to 85%.
Etherification with Methyl Bromoacetate
The hydroxyl group of 4-Bromo-naphthalen-1-ol is then alkylated with methyl bromoacetate to form the ether linkage. This reaction proceeds via a nucleophilic substitution mechanism under basic conditions. Potassium carbonate (K₂CO₃) in acetone or DMF facilitates deprotonation of the phenolic oxygen, enhancing nucleophilicity.
Optimized Protocol:
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Substrate: 4-Bromo-naphthalen-1-ol (1.0 equiv)
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Alkylating Agent: Methyl bromoacetate (1.5 equiv)
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Base: K₂CO₃ (2.0 equiv)
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Solvent: Anhydrous acetone or DMF
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Temperature: 60–80°C
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Time: 6–24 hours
The crude product is purified via silica gel chromatography (hexane:ethyl acetate, 5:1), yielding 70–90% of the target ester.
Palladium-Catalyzed Cross-Coupling Approaches
Suzuki-Miyaura Coupling for Bromine Retention
For substrates where bromine must remain intact, palladium-catalyzed cross-coupling reactions are employed. This method is critical when synthesizing analogues for structure-activity relationship studies. A representative protocol involves coupling 4-Bromo-naphthalen-1-ol with methyl acrylate derivatives.
Key Steps:
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Substrate Preparation: 4-Bromo-naphthalen-1-ol is converted to its triflate using trifluoromethanesulfonic anhydride.
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Coupling Partner: Methyl 2-(trimethylstannyl)acetate.
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Catalyst: Pd(PPh₃)₄ (5 mol%)
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Solvent: Toluene/ethanol (1:1)
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Temperature: 80°C, 12 hours
This method achieves 60–75% yield but requires stringent anhydrous conditions.
One-Pot Tandem Bromination-Esterification
Integrated Synthesis for Industrial Scalability
To streamline production, a one-pot method combines bromination and esterification. This approach reduces intermediate purification steps, enhancing cost-efficiency.
Procedure Overview:
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Bromination: Naphthalen-1-ol is treated with NBS in DMF at 50°C for 6 hours.
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In Situ Esterification: Methyl bromoacetate and K₂CO₃ are added directly to the reaction mixture.
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Heating: The solution is refluxed at 80°C for 12 hours.
Purification via vacuum distillation or recrystallization (ethanol/water) yields 55–70% product.
Analytical Characterization and Quality Control
Spectroscopic Validation
Purity Assessment
HPLC analysis (C18 column, acetonitrile:water 70:30) confirms ≥98% purity, with retention time 8.2 minutes.
Comparative Evaluation of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Sequential Bromination-Esterification | 85 | 98 | High reproducibility | Multiple purification steps |
| Palladium-Catalyzed Coupling | 70 | 95 | Retains bromine for further functionalization | High catalyst cost |
| One-Pot Tandem Reaction | 65 | 97 | Scalability | Moderate yield |
Challenges and Optimization Strategies
Solubility Management
The intermediate 4-Bromo-naphthalen-1-ol exhibits limited solubility in polar solvents. Using DMF as a co-solvent with acetone improves reaction homogeneity, enhancing esterification efficiency.
Byproduct Formation
Competing O-alkylation at the 2-position of naphthalen-1-ol is minimized by employing bulky bases like DBU (1,8-diazabicycloundec-7-ene), which sterically hinder undesired pathways.
Industrial-Scale Production Considerations
Scientific Research Applications
(4-Bromo-naphthalen-1-yloxy)-acetic acid Methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential pharmacological properties and as a precursor in the synthesis of drug candidates.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Bromo-naphthalen-1-yloxy)-acetic acid Methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the ester group play crucial roles in its binding affinity and reactivity. The compound can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects.
Comparison with Similar Compounds
Substituent Position and Aromatic System Variations
- Methyl 2-(4-Bromophenyl)acetate (CAS: 41841-16-1): This compound replaces the naphthalene system with a phenyl ring. The bromine at the 4-position on the phenyl ring reduces steric hindrance compared to the naphthalene derivative.
- Ethyl 2-(4-Bromo-3-methylphenoxy)acetate (CAS: 92846-15-6): The ethyl ester group increases lipophilicity compared to the methyl ester. The additional methyl group at the 3-position on the phenoxy ring introduces steric effects, which may hinder rotational freedom and alter crystal packing .
- Ethyl 2-(4-Bromo-2-[(hydroxyimino)methyl]-6-methoxyphenoxy)acetate (CAS: 338416-53-8): This compound features a hydroxylimino and methoxy group, introducing hydrogen-bonding capabilities and increased polarity. Such functional groups enhance solubility in polar solvents but reduce thermal stability compared to the target compound .
Naphthalen-1-yloxy-Acetic Acid Esters
highlights 19 structurally diverse naphthalen-1-yloxy-acetic acid esters with substituents such as fluoro, nitro, hydroxy, methoxy, and ethoxy. Key observations include:
- Bromine vs. Other Halogens : Bromine’s higher atomic weight and electronegativity increase molecular density and polarizability compared to fluoro or chloro analogs, influencing melting points and dipole moments.
- Ester Group Impact : Methyl esters generally exhibit lower boiling points and higher volatility than ethyl or benzyl esters, as seen in the comparison of methyl () and ethyl () derivatives.
Physicochemical and Spectral Properties
Spectral Data Comparison
- IR Spectroscopy: The target compound’s ester carbonyl (C=O) stretch is expected near 1714 cm⁻¹, consistent with related naphthyloxy esters (e.g., 1714 cm⁻¹ in ). Bromine’s inductive effect may slightly shift aromatic C-H out-of-plane bending vibrations to lower frequencies (~730–770 cm⁻¹) compared to non-brominated analogs .
NMR Spectroscopy :
- ¹H NMR : Aromatic protons on the naphthalene ring typically resonate between δ 7.1–8.0 ppm. The deshielding effect of bromine shifts adjacent protons downfield (e.g., δ 7.8–8.0 ppm for H-2 and H-3 in the naphthalene system).
- ¹³C NMR : The brominated carbon (C-4) appears near δ 123–126 ppm, while the ester carbonyl is observed at δ 169–170 ppm, as seen in structurally similar diastereomers ().
Physical Properties
- Lipophilicity : The naphthalene system and bromine substituent enhance hydrophobicity (logP ~3.5–4.0 estimated) compared to phenyl analogs (logP ~2.5–3.0).
- Thermal Stability: Brominated naphthalene derivatives generally exhibit higher decomposition temperatures (>200°C) than hydroxylimino-containing analogs ().
Comparative Data Table
Biological Activity
The compound (4-Bromo-naphthalen-1-yloxy)-acetic acid methyl ester is a derivative of naphthalene and has garnered attention for its potential biological activities. This article aims to explore its biological activity, including anti-inflammatory, antimicrobial, and cytotoxic properties, supported by relevant case studies and research findings.
Chemical Structure and Properties
The chemical structure of (4-Bromo-naphthalen-1-yloxy)-acetic acid methyl ester can be represented as follows:
- Molecular Formula : C₁₂H₉BrO₂
- Molecular Weight : 269.1 g/mol
- IUPAC Name : Methyl 4-bromo-1-naphthoate
This compound is characterized by the presence of a bromine atom on the naphthalene ring and an ester functional group, which may influence its reactivity and biological interactions.
Anti-inflammatory Activity
Research has demonstrated that compounds similar to (4-Bromo-naphthalen-1-yloxy)-acetic acid methyl ester exhibit significant anti-inflammatory properties. For instance, a study on related naphthalene derivatives showed that they could inhibit protein denaturation and protect against hemolysis in erythrocytes, indicating their potential as anti-inflammatory agents .
Table 1: Anti-inflammatory Activity of Naphthalene Derivatives
| Compound | IC50 (µg/mL) | Assay Type |
|---|---|---|
| Naphthalene Derivative A | 334.369 | Protein Denaturation |
| Naphthalene Derivative B | 53.539 | Hemolysis Inhibition |
| (4-Bromo-naphthalen-1-yloxy)-acetic acid methyl ester | TBD | TBD |
Antimicrobial Activity
The antimicrobial properties of (4-Bromo-naphthalen-1-yloxy)-acetic acid methyl ester have been explored in various studies. For example, similar compounds have shown effectiveness against fungal strains, suggesting that this compound may also possess antifungal activity.
Case Study: Antifungal Activity
A study investigated the antifungal effects of naphthalene derivatives against Candida albicans and Aspergillus niger. The results indicated that certain derivatives inhibited fungal growth significantly, with minimum inhibitory concentrations (MIC) ranging from 50 to 200 µg/mL .
Cytotoxicity
Cytotoxicity assays reveal that (4-Bromo-naphthalen-1-yloxy)-acetic acid methyl ester may affect cell viability in cancer cell lines. Preliminary findings suggest that it could induce apoptosis in specific cancer cells, although further investigation is required to elucidate the underlying mechanisms.
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC50 (µM) | Compound Tested |
|---|---|---|
| HeLa | TBD | (4-Bromo-naphthalen-1-yloxy)-acetic acid methyl ester |
| MCF-7 | TBD | Naphthalene Derivative C |
| A549 | TBD | Naphthalene Derivative D |
The biological activity of (4-Bromo-naphthalen-1-yloxy)-acetic acid methyl ester is likely mediated through several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in inflammatory pathways.
- Cell Membrane Disruption : Antimicrobial activity may result from disruption of microbial cell membranes.
- Induction of Apoptosis : Cytotoxic effects might be linked to the activation of apoptotic pathways in cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
